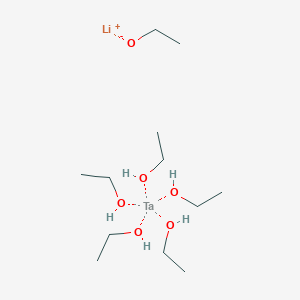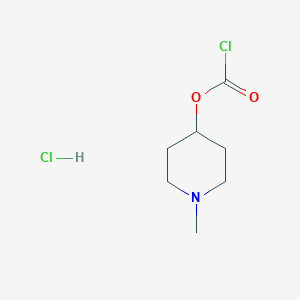
Lead;sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead sodium is an ionic compound formed by the combination of lead and sodium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead sodium can be synthesized through various chemical reactions. One common method involves the reaction of lead(II) nitrate with sodium chloride, resulting in the formation of lead(II) chloride and sodium nitrate: [ \text{Pb(NO}_3\text{)}_2 + 2\text{NaCl} \rightarrow \text{PbCl}_2 + 2\text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, lead sodium compounds are often produced through large-scale precipitation reactions. For example, lead(II) nitrate and sodium sulfate can react to form lead(II) sulfate and sodium nitrate: [ \text{Pb(NO}_3\text{)}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{NaNO}_3 ]
Analyse Des Réactions Chimiques
Types of Reactions: Lead sodium compounds undergo various chemical reactions, including:
Oxidation: Lead can be oxidized to form lead(IV) compounds.
Reduction: Lead(II) compounds can be reduced to metallic lead.
Substitution: Sodium ions can be substituted by other cations in certain reactions.
Common Reagents and Conditions:
Oxidation: Lead reacts with oxygen to form lead(II) oxide: [ 2\text{Pb} + \text{O}_2 \rightarrow 2\text{PbO} ]
Reduction: Lead(II) oxide can be reduced by hydrogen gas to form metallic lead: [ \text{PbO} + \text{H}_2 \rightarrow \text{Pb} + \text{H}_2\text{O} ]
Substitution: Sodium chloride can react with lead(II) nitrate to form lead(II) chloride and sodium nitrate: [ \text{Pb(NO}_3\text{)}_2 + 2\text{NaCl} \rightarrow \text{PbCl}_2 + 2\text{NaNO}_3 ]
Major Products:
- Lead(II) chloride
- Sodium nitrate
- Lead(II) sulfate
Applications De Recherche Scientifique
Lead sodium compounds have various scientific research applications:
Chemistry: Used in the synthesis of other lead and sodium compounds.
Biology: Studied for their potential effects on biological systems.
Medicine: Investigated for their potential use in medical treatments.
Industry: Used in the production of batteries, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of lead sodium compounds involves the interaction of lead and sodium ions with various molecular targets. Lead ions can bind to proteins and enzymes, affecting their function. Sodium ions play a role in maintaining the ionic balance in cells and tissues.
Comparaison Avec Des Composés Similaires
- Lead chloride
- Sodium chloride
- Lead sulfate
Comparison: Lead sodium compounds are unique due to the combination of lead and sodium ions, which imparts distinct chemical properties. Compared to lead chloride and sodium chloride, lead sodium compounds may exhibit different solubility, reactivity, and applications.
Propriétés
IUPAC Name |
lead;sodium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.Pb |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLCSWMHSXNOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na].[Pb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaPb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12740-44-2 |
Source


|
| Record name | Sodium alloy, nonbase, Na,Pb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12740-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt](/img/structure/B3418657.png)

![[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate](/img/structure/B3418670.png)









